molecular formula C17H24N2O2 B12774956 Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis- CAS No. 105310-24-5

Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis-

Cat. No.: B12774956
CAS No.: 105310-24-5
M. Wt: 288.4 g/mol
InChI Key: MAVOTMZDFYXNAJ-RDJZCZTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis- is a complex organic compound with a unique structure that includes a cyclopropane ring, an amide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis- typically involves multiple steps One common method includes the formation of the cyclopropane ring through the reaction of an alkene with a carbene

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. The use of specific catalysts and reaction conditions can optimize the production process, making it more efficient and cost-effective.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Cyclopropanecarboxamide, 2-phenyl-N-tetradecyl-
  • Cyclopropanecarboxamide, 2-(acetylamino)-N-methyl-

Comparison: Compared to similar compounds, Cyclopropanecarboxamide, 2-((acetylamino)methyl)-N,N-diethyl-1-phenyl-, cis- stands out due to its unique combination of functional groups and structural features

Properties

CAS No.

105310-24-5

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

(1R,2R)-2-(acetamidomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C17H24N2O2/c1-4-19(5-2)16(21)17(14-9-7-6-8-10-14)11-15(17)12-18-13(3)20/h6-10,15H,4-5,11-12H2,1-3H3,(H,18,20)/t15-,17-/m0/s1

InChI Key

MAVOTMZDFYXNAJ-RDJZCZTQSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@H]1CNC(=O)C)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)C1(CC1CNC(=O)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.